Methoxypolyethylene glycol-N,N-ditetradecylacetamide, commonly referred to as mPEG-N,N-ditetradecylacetamide, is a specialized compound used primarily in the formulation of lipid nanoparticles for drug delivery systems, particularly in mRNA vaccines. This compound combines the hydrophilic properties of polyethylene glycol with the lipophilic characteristics of ditetradecylacetamide, facilitating the encapsulation and delivery of therapeutic agents.
The synthesis of mPEG-N,N-ditetradecylacetamide typically involves the reaction between methoxy polyethylene glycol and N,N-ditetradecylacetamide. The process can be summarized as follows:
The reaction often employs solvent systems that enhance solubility and reactivity. The specific conditions may vary based on the desired molecular weight of the polyethylene glycol component .
The molecular structure of mPEG-N,N-ditetradecylacetamide can be represented as follows:
The exact mass of mPEG-N,N-ditetradecylacetamide is reported to be 2462.67 g/mol, with a composition of approximately 58.98% carbon, 9.94% hydrogen, 0.57% nitrogen, and 30.51% oxygen .
mPEG-N,N-ditetradecylacetamide participates in several chemical reactions typical for PEGylated compounds:
The reactivity of mPEG-N,N-ditetradecylacetamide is influenced by factors such as pH and temperature, which can affect the efficiency of conjugation reactions with biological macromolecules .
The mechanism by which mPEG-N,N-ditetradecylacetamide operates involves its role in forming lipid nanoparticles that encapsulate nucleic acids:
Studies have shown that PEGylation significantly improves the circulation half-life and reduces immunogenicity compared to non-PEGylated formulations .
These properties make mPEG-N,N-ditetradecylacetamide suitable for pharmaceutical applications where stability and solubility are critical .
mPEG-N,N-ditetradecylacetamide has several scientific uses:
The conceptual foundation for PEGylated lipids emerged from early efforts to overcome biological barriers in systemic drug delivery. Key developments include:
Table 1: Evolution of PEGylated Lipid Technologies
Period | Key Development | Impact |
---|---|---|
1960s | Alec Bangham’s discovery of liposomes | Established lipid vesicles as drug carriers [8] |
1977 | First PEG-protein conjugation (Davis) | Validated pharmacokinetic modulation via PEGylation [1] |
1990 | FDA approval of Adagen® | First clinical PEGylated therapeutic [1] |
1995 | Doxil® (PEGylated liposomal doxorubicin) | Demonstrated stealth nanoparticle efficacy in cancer [1] [8] |
2000s | Optimization of PEG density/MW | Defined brush conformation requirements for immune evasion [1] |
2010s | Synthetic PEG-lipids (e.g., mPEG-DTA) | Improved stability and manufacturability for RNA delivery [9] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5